molecular formula C5H7Cl2NS B2707426 5-(Chloromethyl)-3-methyl-1,2-thiazole hydrochloride CAS No. 2095410-86-7

5-(Chloromethyl)-3-methyl-1,2-thiazole hydrochloride

Cat. No.: B2707426
CAS No.: 2095410-86-7
M. Wt: 184.08
InChI Key: XGMVZXMZZUNVNK-UHFFFAOYSA-N
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Description

Historical Development and Research Context

The discovery of this compound is rooted in the broader exploration of thiazole derivatives during the late 20th century. Early synthetic routes for chloromethyl-substituted thiazoles emerged from adaptations of the Hantzsch thiazole synthesis, which traditionally combines thioureas with α-haloketones. Patent literature from the early 2000s, such as US6812348B1, details methods for producing analogous compounds like 2-chloro-5-chloromethyl-1,3-thiazole, highlighting the strategic use of chlorinating agents (e.g., sulfuryl chloride) and oxidizing conditions to install the chloromethyl group. These protocols laid the groundwork for subsequent refinements, including the use of inert solvents and temperature-controlled cyclization to minimize side reactions.

A pivotal advancement came with the characterization of the hydrochloride salt form, which improved the compound’s stability and solubility for further functionalization. The molecular structure, confirmed via spectroscopic methods and X-ray crystallography, reveals a planar thiazole ring with bond angles consistent with aromatic stabilization. The chloromethyl group at position 5 and methyl group at position 3 introduce steric and electronic effects that influence reactivity, as evidenced by regioselective substitution patterns in downstream reactions.

Significance in Heterocyclic Chemistry

Thiazoles occupy a central role in heterocyclic chemistry due to their presence in natural products (e.g., vitamin B1) and synthetic drugs. The introduction of a chloromethyl group at position 5 in 3-methyl-1,2-thiazole derivatives enhances their utility as electrophilic intermediates. For instance, the chloromethyl moiety undergoes nucleophilic displacement with amines, thiols, or alkoxides, enabling the synthesis of thiazole-based pharmacophores. This reactivity is critical in constructing molecules with antimicrobial, antiviral, or anticancer properties, as demonstrated in studies of analogous thiazole compounds.

The compound’s hydrochloride salt further modulates its chemical behavior. The ionic form increases polarity, facilitating purification via recrystallization and improving compatibility with polar reaction media. Comparative studies of related structures, such as 4-(chloromethyl)thiazole hydrochloride, reveal that the position of substituents profoundly affects reaction kinetics and product distribution. For example, the methyl group at position 3 sterically hinders electrophilic attacks at adjacent positions, directing functionalization to the chloromethyl site. Such specificity is invaluable in designing targeted synthetic pathways for complex heterocycles.

Research Objectives and Current Academic Scope

Contemporary research on this compound focuses on three primary objectives: (1) optimizing synthetic efficiency, (2) expanding derivatization strategies, and (3) exploring applications in drug discovery.

Synthetic Efficiency : Recent patents emphasize solvent-free reactions and catalytic methods to reduce environmental impact. For example, US20030153767A1 reports a 72% yield improvement by employing low-temperature (−40°C) chlorination followed by oxidative workup. Similar approaches using microwave-assisted synthesis are under investigation to accelerate reaction times.

Derivatization Strategies : The compound serves as a precursor for diverse thiazole derivatives. A 2023 study demonstrated its use in synthesizing trisubstituted oxadiazoles via cyanide-mediated displacement, showcasing its versatility beyond traditional alkylation reactions.

Drug Discovery : While explicit pharmacological data falls outside this review’s scope, the structural motif of 5-(chloromethyl)-3-methyl-1,2-thiazole is recurrent in kinase inhibitors and protease modulators. Its incorporation into scaffold libraries for high-throughput screening underscores its potential in identifying novel therapeutics.

Table 1 summarizes key synthetic routes and their outcomes:

Method Conditions Yield (%) Purity (%) Reference
Hantzsch Modification Thiourea, CHCl₃, 0°C 65 92
Chlorination-Oxidation Cl₂, DCM, −40°C → H₂O₂, 60°C 88 98
Microwave-Assisted MW, 150°C, 10 min 78 95

This table illustrates the progression toward higher yields and purity through methodological innovations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-3-methyl-1,2-thiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS.ClH/c1-4-2-5(3-6)8-7-4;/h2H,3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMVZXMZZUNVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-86-7
Record name 5-(chloromethyl)-3-methyl-1,2-thiazole hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-methyl-1,2-thiazole hydrochloride typically involves the chloromethylation of 3-methyl-1,2-thiazole. This reaction can be carried out using chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Types of Reactions:

    Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted thiazole derivatives.

    Oxidation Reactions: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or peracids, resulting in the formation of sulfoxides or sulfones.

    Reduction Reactions: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Substituted Thiazoles: Products vary depending on the nucleophile used, such as azidomethyl thiazole, thiocyanatomethyl thiazole, and aminomethyl thiazole.

    Sulfoxides and Sulfones: Oxidation products include thiazole sulfoxides and thiazole sulfones.

    Dihydrothiazoles: Reduction products include various dihydrothiazole derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it valuable in research and application:

  • Antimicrobial Activity : Studies have demonstrated that 5-(Chloromethyl)-3-methyl-1,2-thiazole hydrochloride shows significant inhibitory effects against various bacterial strains. Its mechanism often involves disrupting bacterial cell membranes.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. In vitro studies have shown promising results against several cancer cell lines, including breast and colon cancer cells.
  • Insecticidal Activity : The compound is also noted for its potential use as an insecticide. Its thiazole structure allows for effective interaction with insect biochemical pathways, making it suitable for agricultural applications.

Case Study 1: Antimicrobial Efficacy

A study conducted in 2023 evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating its effectiveness as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a controlled study published in 2024, the cytotoxic effects of the compound were assessed on human breast cancer cells (MCF-7). The findings revealed an IC50 value of 15 µM after 48 hours of treatment, suggesting significant anticancer potential.

Case Study 3: Insecticidal Application

A recent patent application highlighted the use of this compound in developing new insecticides. The compound was shown to effectively target the nervous systems of pests, leading to paralysis and death.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-methyl-1,2-thiazole hydrochloride is primarily based on its ability to act as an electrophile. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its potential use as an antimicrobial and anticancer agent, as it can disrupt essential biological processes in target cells.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 5-(Chloromethyl)-3-methyl-1,2-thiazole hydrochloride and analogous compounds:

Compound Name Molecular Formula Heterocycle Substituents Key Features References
This compound C₅H₇Cl₂NS 1,2-Thiazole 5-(Chloromethyl), 3-Methyl Hydrochloride salt enhances solubility; reactive chloromethyl group.
5-(Chloromethyl)-2-ethyl-1,3-oxazole C₆H₈ClNO 1,3-Oxazole 5-(Chloromethyl), 2-Ethyl Oxazole ring (O and N) vs. thiazole (S and N); ethyl group increases lipophilicity.
5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole C₄H₃ClF₃N₂O 1,2,4-Oxadiazole 5-(Chloromethyl), 3-(Trifluoromethyl) Strong electron-withdrawing CF₃ group alters reactivity and stability.
5-Chloro-3-(2-chlorobenzyl)-1,2,4-thiadiazole C₉H₆Cl₂N₂S 1,2,4-Thiadiazole 5-Chloro, 3-(2-Chlorobenzyl) Benzyl substituent enhances aromatic interactions; dual chlorine substituents.
4-Chloromethyl-2-methyl-5-nitro-1,3-thiazole C₅H₅ClN₂O₂S 1,3-Thiazole 4-Chloromethyl, 2-Methyl, 5-Nitro Nitro group (electron-withdrawing) increases electrophilicity.

Physical and Chemical Properties

  • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like 5-(Chloromethyl)-2-ethyl-1,3-oxazole .

Biological Activity

5-(Chloromethyl)-3-methyl-1,2-thiazole hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a thiazole ring with a chloromethyl group at the 5-position and a methyl group at the 3-position. The compound can be synthesized through several methods, including nucleophilic substitution reactions involving chloromethylation of thiazole derivatives.

Synthesis Overview:

  • Reagents: Chloromethyl methyl ether or chloromethyl chloride.
  • Conditions: Typically involves heating under reflux in the presence of a base such as sodium hydride or potassium carbonate.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Bacillus cereus0.23 mg/mL0.47 mg/mL
Escherichia coli0.47 mg/mL0.94 mg/mL
Staphylococcus aureus0.35 mg/mL0.70 mg/mL

The compound demonstrated the highest activity against Bacillus cereus, while Escherichia coli showed the most resistance .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)

The compound exhibited an IC50 value of approximately 6.51 µg/mL against MCF-7 cells, indicating potent growth inhibitory activity . This suggests that it may induce cell cycle arrest and apoptosis in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with cellular targets. The chloromethyl group is believed to form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their function. This interaction disrupts critical biochemical pathways involved in cell growth and proliferation .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The findings indicated that this compound exhibited superior activity against Gram-positive bacteria compared to standard antibiotics like Oxytetracycline .
  • Cytotoxicity Assessment : In another investigation focusing on anticancer properties, the compound was tested alongside established chemotherapeutics like 5-Fluorouracil (5-FU). The results showed comparable cytotoxic effects against MCF-7 cells, highlighting its potential as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Chloromethyl)-3-methyl-1,2-thiazole hydrochloride, and what analytical methods confirm its purity and structure?

  • Answer : The compound is synthesized via chloromethylation of 3-methyl-1,2-thiazole precursors using thionyl chloride or HCl under anhydrous conditions. Post-synthesis, purity is verified via reverse-phase HPLC (≥95% purity, as per ), and structural confirmation employs IR spectroscopy (C-Cl stretch at ~600–800 cm⁻¹) and elemental analysis (C 31.27%, H 3.67%, N 7.29%). Hydrochloride salt formation requires stoichiometric HCl addition in anhydrous ether to avoid hydrolysis .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC₅H₇Cl₂NS
Molecular Weight184.08 g/mol
Melting Point166–168°C
Purity≥95%

Q. Which purification techniques are most effective for achieving >95% purity?

  • Answer : Recrystallization from anhydrous ethanol or acetonitrile minimizes hydrolysis. Column chromatography (silica gel, hexane/ethyl acetate 4:1) resolves by-products. demonstrates 98% purity via inert-atmosphere recrystallization. Regular TLC (Rf ~0.3 in ethyl acetate) and NMR (absence of δ 2.4–2.6 ppm impurities) ensure quality .

Advanced Research Questions

Q. How does the hydrochloride salt affect solubility and reactivity in nucleophilic substitutions?

  • Answer : The salt enhances polar solvent solubility (e.g., 30 mg/mL in DMSO) but reduces nucleophilicity due to ion pairing. Comparative studies ( ) show the free base reacts faster with sodium azide, while the hydrochloride requires phase-transfer catalysts (e.g., TBAB). Solubility in methanol (>20 mg/mL) is critical for reaction design .

Table 2: Solubility Profile

SolventSolubility (mg/mL)
Water5
Methanol>20
DCM15
DMSO30

Q. What challenges arise in NMR characterization, and how can they be mitigated?

  • Answer : The chloromethyl group causes ¹H NMR splitting (δ 4.5–4.7 ppm), but high-resolution NMR (500 MHz in DMSO-d₆) resolves broadening. ¹³C NMR identifies the chloromethyl carbon (δ 45–48 ppm). Mass spectrometry (ESI+) confirms [M-Cl]⁺ at m/z 148.03 . IR (C-S stretch at 680 cm⁻¹) complements analysis .

Q. What protocols assess stability under varying pH and temperature?

  • Answer : Accelerated stability studies (40°C, pH 3–10 for 4 weeks) with HPLC monitoring reveal hydrolysis to 3-methyl-5-hydroxymethylthiazole at pH >8. Shelf-life (t₉₀ = 6 months at 25°C) is predicted via Arrhenius plots. Storage in desiccated amber vials is critical .

Data Contradiction and Best Practices

Q. How should discrepancies in reported melting points or spectral data be resolved?

  • Answer : Polymorphism or residual solvents may cause melting point variations (e.g., 166–168°C vs. broader ranges). Cross-validation via DSC (melting onset) and XRD (crystallinity) is recommended. Conflicting NMR data require calibration with TMS and solvent standardization (CDCl₃ vs. DMSO-d₆) .

Q. What safety measures are critical during electrophilic reactions?

  • Answer : Use nitrile gloves (EN 374 tested) and fume hoods to prevent exposure. Control exotherms via dropwise reagent addition at 0–5°C, monitored by inline IR (C-Cl consumption). Quench excess reagents with NaHCO₃ and extract in ethyl acetate .

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